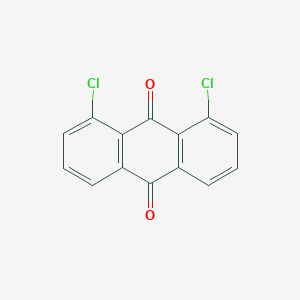

1,8-Dichloroanthraquinone

Description

Properties

IUPAC Name |

1,8-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQNYYXVDQUKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058873 | |

| Record name | 1,8-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1,8-Dichloroanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-43-9 | |

| Record name | 1,8-Dichloroanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,8-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dichloroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-Dichloroanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNW5L47GP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,8-dichloroanthraquinone CAS number

An In-depth Technical Guide to 1,8-Dichloroanthraquinone (CAS No. 82-43-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document details its physicochemical properties, synthesis protocols, chemical applications, and toxicological profile, with a focus on providing actionable data and methodologies for professionals in research and development.

This compound is an organic compound featuring an anthraquinone (B42736) framework substituted with two chlorine atoms at the 1 and 8 positions.[1] Its unique structure makes it a valuable precursor in various industrial and pharmaceutical syntheses.[2][3]

Chemical Identifiers

-

Synonyms: 1,8-Dichloroanthracene-9,10-dione, 1,8-Dichloranthrachinon[4][5]

-

IUPAC Name: 1,8-dichloroanthracene-9,10-dione[3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 277.10 g/mol | [3][5] |

| Appearance | White to Green to Brown solid/powder | [4] |

| Melting Point | 201.5-203 °C | [4][7] |

| Boiling Point | 387.84°C (Rough Estimate) | [4][7] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like acetone (B3395972) and chloroform. | [1][4][7] |

| LogP | 4.63 | [4] |

| Vapor Pressure | 0-0 Pa at 25°C | [4] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through chlorination reactions of anthraquinone derivatives. The following protocols are based on established methodologies.

Synthesis via Chlorination of Anthraquinone Sulfonates

A common laboratory and industrial method involves the chlorination of anthraquinone-α-sulfonate using sodium chlorate (B79027) in an acidic medium.[8] This method is also adaptable for producing this compound from anthraquinone-1,8-disulphonic acid.[9]

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, suspend potassium anthraquinone-α-sulfonate (0.061 mole) in 500 cc of water and 85 cc of concentrated hydrochloric acid.[8]

-

Chlorination: Heat the mixture to boiling with stirring. Prepare a solution of sodium chlorate (0.19 mole) in 100 cc of water and add it dropwise to the boiling mixture over a period of three hours.[8]

-

Reaction Completion: After the addition is complete, continue to reflux the mixture slowly for an additional hour to ensure the reaction goes to completion.[8]

-

Isolation: Collect the precipitated product by suction filtration.

-

Purification: Wash the filter cake with hot water until the filtrate is neutral. Dry the resulting bright yellow product in a vacuum oven at 100°C.[8]

References

- 1. CAS 82-43-9: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. This compound | 82-43-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1,8-Dichloro Anthraquinone / CAS:82-43-9 - Zehao Industry Co., Ltd. [zehaochem.com]

- 7. haihangchem.com [haihangchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1,8-dichloroanthraquinone: Molecular Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 1,8-dichloroanthraquinone. Furthermore, it delves into the significant biological activities of its derivatives, offering insights for researchers in medicinal chemistry and drug development.

Core Molecular Structure and Properties

This compound is an organic compound featuring a tricyclic anthraquinone (B42736) core with two chlorine atoms substituted at the 1 and 8 positions.[1][2] Its chemical formula is C₁₄H₆Cl₂O₂.[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| CAS Number | 82-43-9 | [3][4] |

| Molecular Weight | 277.10 g/mol | [4][5] |

| Melting Point | 201.5-203 °C | [4][6][7] |

| Appearance | Yellow Powder | [8] |

| Solubility | Slightly soluble in water | [6][9] |

| Spectroscopic Data | Description |

| ¹H NMR | Spectrum available, typically run in CDCl₃.[8] |

| ¹³C NMR | Data available in spectral databases.[1] |

| Infrared (IR) | Spectra available, often recorded as KBr disc or nujol mull.[8] |

| Mass Spectrometry | Electron ionization mass spectra show characteristic peaks at m/z 276 and 278, corresponding to the isotopic pattern of two chlorine atoms.[3] |

Synthesis of this compound

This compound is primarily synthesized through the chlorination of anthraquinone derivatives. One common method involves the reaction of anthraquinone-1,8-disulfonic acid with sodium chlorate.[10] Another synthetic route involves the reaction of 1,8-dinitroanthraquinone (B85473) with a chlorinating agent.[11]

Detailed Experimental Protocol: Synthesis from 1,8-Dinitroanthraquinone

This protocol is based on a patented synthetic method.[11]

Materials:

-

1,8-dinitroanthraquinone

-

Phenylphosphonic dichloride

-

Chlorine gas

-

Sodium hydroxide (B78521) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Saturated brine solution

Procedure:

-

Prepare the chlorination reagent, tetrachlorophenylphosphine, by passing chlorine gas through a mixture of dichlorophenylphosphine and phenylphosphonic dichloride at a temperature of ≤30°C.

-

Add 1,8-dinitroanthraquinone to the reaction mixture.

-

Heat the mixture to 160-180°C and maintain for 4-6 hours.

-

After the reaction is complete, cool the mixture and dilute with water.

-

Neutralize the solution to a pH of 6.5-7.5 with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with a saturated brine solution and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by crystallization to yield this compound.

Biological Activity and Signaling Pathways of Derivatives

While this compound serves as a crucial intermediate, its derivatives, particularly 1,8-dihydroxyanthraquinone (emodin), exhibit significant biological activities, including antitumor properties.[6][12][13] These derivatives have been shown to modulate several critical signaling pathways implicated in cancer.

The anticancer mechanism of anthraquinone derivatives is multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[14][15]

Signaling Pathway of Emodin (a 1,8-disubstituted anthraquinone derivative)

The following diagram illustrates the signaling pathway of emodin, a prominent derivative of this compound, in cancer cells. Emodin has been shown to induce apoptosis through the mitochondrial pathway and the ROS-JNK signaling cascade.[12][15]

Caption: Signaling pathway of emodin-induced apoptosis in cancer cells.

Experimental Workflow for Assessing Antitumor Activity

The following diagram outlines a general experimental workflow for evaluating the antitumor activity of anthraquinone derivatives.

Caption: Experimental workflow for evaluating antitumor activity.

Safety and Handling

This compound is an eye irritant.[6] When heated to decomposition, it may emit toxic fumes of chlorine.[6] Appropriate personal protective equipment, including gloves, and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area.[4]

This guide provides a foundational understanding of this compound and its significance in chemical synthesis and as a precursor to biologically active molecules. Further research into its derivatives is a promising avenue for the development of novel therapeutic agents.

References

- 1. This compound(82-43-9) 1H NMR spectrum [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C14H6Cl2O2 | CID 6708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,8-二氯蒽醌 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,8-Dichloro Anthraquinone / CAS:82-43-9 - Zehao Industry Co., Ltd. [zehaochem.com]

- 6. This compound | 82-43-9 [chemicalbook.com]

- 7. haihangchem.com [haihangchem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound, 96% | Fisher Scientific [fishersci.ca]

- 10. prepchem.com [prepchem.com]

- 11. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 12. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer [mdpi.com]

- 13. The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

1,8-dichloroanthraquinone solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1,8-Dichloroanthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated derivative of anthraquinone. As an important chemical intermediate, particularly in the synthesis of dyes and pigments, a thorough understanding of its solubility in various organic solvents is crucial for process design, reaction optimization, and formulation development.[1][2] This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₆Cl₂O₂ | [3] |

| Molar Mass | 277.10 g/mol | |

| Melting Point | 201.5-203 °C | |

| Appearance | Yellow crystalline solid | [2] |

| CAS Number | 82-43-9 | [3] |

Quantitative Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, the following data has been compiled from available sources. For comparative purposes, solubility data for the parent compound, 9,10-anthraquinone, and the related 1-chloroanthraquinone (B52148) are also presented.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 11.11 mg/mL |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [2] |

| Acetone | Soluble | |

| Chloroform | Soluble | |

| Benzene | Soluble | |

| Hot Amyl Alcohol | Soluble | [4] |

| Hot Alcohol | Slightly Soluble | [4] |

Table 3: Comparative Solubility of 9,10-Anthraquinone (CAS: 84-65-1)

| Solvent | Temperature (°C) | Solubility ( g/100g ) | Reference |

| Ethanol (boiling) | 78 | 2.25 | [5] |

| Ethanol (room temp.) | ~20-25 | Almost insoluble | [5] |

Table 4: Comparative Solubility of 1-Chloroanthraquinone (CAS: 82-44-0)

| Solvent | Solubility | Reference |

| Water | Insoluble | [4] |

| Hot Alcohol | Slightly Soluble | [4] |

| Nitrobenzene | Soluble | [4] |

| Hot Amyl Alcohol | Soluble | [4] |

| Benzene | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Acetone | Soluble | [6] |

| Ethanol | Soluble | [6] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7]

4.1.1. Principle

An excess of the solid solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by weighing the residue after solvent evaporation.[8]

4.1.2. Materials and Apparatus

-

This compound (analytical grade)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Oven or vacuum desiccator

4.1.3. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a compatible filter.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., a glass beaker or evaporating dish). Carefully evaporate the solvent in a fume hood, oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under reduced pressure using a rotary evaporator.

-

Drying and Weighing: Once the solvent is completely removed, place the container with the residue in a vacuum desiccator to remove any residual solvent until a constant weight is achieved. Weigh the container with the dry solute.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))

UV-Vis Spectroscopic Method

This method is a rapid and convenient way to determine solubility, especially for compounds that have a strong chromophore, such as this compound.[9]

4.2.1. Principle

The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert Law. A calibration curve is first established using solutions of known concentrations.

4.2.2. Materials and Apparatus

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

All materials and apparatus listed for the Gravimetric Method

4.2.3. Procedure

-

Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the desired solvent. Scan the solution over a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to obtain at least five standard solutions of different, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the Gravimetric Method (steps 1-3).

-

Withdraw a sample of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Mandatory Visualizations

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for the UV-Vis spectroscopic determination of solubility.

References

- 1. This compound, 96% | Fisher Scientific [fishersci.ca]

- 2. This compound | 82-43-9 [chemicalbook.com]

- 3. This compound | C14H6Cl2O2 | CID 6708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloroanthraquinone | C14H7ClO2 | CID 6709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anthraquinone - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. longdom.org [longdom.org]

Technical Guide: Physicochemical Characterization of 1,8-Dichloroanthraquinone

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Melting Point Determination of 1,8-Dichloroanthraquinone

This technical guide provides an in-depth overview of the melting point of this compound, a key physical property for its identification, purity assessment, and quality control in research and drug development settings.

Quantitative Data: Melting Point of this compound

The melting point of this compound has been reported by various suppliers and databases. A summary of these findings is presented below to provide a comparative overview. The slight variations observed can be attributed to the purity of the sample and the specific methodology employed for determination.

| Source | Reported Melting Point (°C) | Purity/Assay |

| Sigma-Aldrich | 201.5-203 °C[1][2][3] | 97%[1][2][3] |

| Haihang Industry | 201.5-203 °C[4] | Not Specified |

| Guidechem | 201 - 203 °C[5] | Not Specified |

| Thermo Scientific | 199.0-208.0 °C[6] | ≥95.0%[6] |

| Zehao Industry Co., Ltd. | 198 °C[7] | ≥97.0%[7] |

| ChemicalBook | 201.5-203 °C[8] | Not Specified |

Summary of Physicochemical Identifiers:

| Identifier | Value |

| Molecular Formula | C₁₄H₆Cl₂O₂[4][6][9] |

| Molecular Weight | 277.10 g/mol [1][2][9] |

| CAS Number | 82-43-9[1][4][7] |

| Appearance | Light yellow to yellowish-brown powder[4][6][7] |

Experimental Protocol: Melting Point Determination

The following protocol describes the capillary melting point method, a standard and widely accepted technique for determining the melting point of a solid crystalline substance like this compound.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials and Equipment:

-

Sample of this compound

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a mortar and pestle, gently grind the sample into a fine, uniform powder. This ensures efficient packing and heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample on the watch glass. A small plug of the sample will be forced into the tube.

-

Invert the tube and gently tap its sealed end on a hard surface to pack the sample down. Alternatively, drop the capillary tube down a long glass tube (approx. 1 meter) onto a hard surface to achieve tight packing.

-

Repeat until the packed sample height is between 2-4 mm. Proper packing is crucial for accurate results.

-

-

Melting Point Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set a plateau temperature approximately 15-20°C below the expected melting point (based on literature values, e.g., set to ~180°C).

-

Set the heating ramp rate. For accurate determination, a slow ramp rate of 1-2°C per minute is recommended as the temperature approaches the expected melting point.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1). This is the beginning of the melting range.

-

Continue to observe the sample while the temperature rises.

-

Record the temperature at which the last solid crystal melts into a clear liquid (T2). This is the end of the melting range.

-

The recorded melting point is the range from T1 to T2.

-

-

Purity Assessment:

-

A pure substance typically exhibits a sharp melting range of 0.5-2°C.

-

A broad melting range (greater than 2°C) often indicates the presence of impurities, which tend to depress and broaden the melting range.

-

Compare the observed melting range to the literature values to assess the purity of the this compound sample.

-

Mandatory Visualization

The following diagram illustrates a standard workflow for the physicochemical characterization and purity verification of a chemical sample like this compound, where melting point determination is a critical step.

Caption: Workflow for purity verification via melting point analysis.

References

- 1. This compound 97 82-43-9 [sigmaaldrich.com]

- 2. 1,8-二氯蒽醌 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. haihangchem.com [haihangchem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 96% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 1,8-Dichloro Anthraquinone / CAS:82-43-9 - Zehao Industry Co., Ltd. [zehaochem.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. This compound | C14H6Cl2O2 | CID 6708 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,8-dichloroanthraquinone

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1,8-dichloroanthraquinone, tailored for researchers, scientists, and professionals in drug development. The document details the interpretation of the spectrum, experimental protocols, and the structural information derived from the analysis.

Introduction

This compound is a halogenated aromatic compound derived from anthraquinone. Its rigid structure and the presence of electron-withdrawing chloro and carbonyl groups create a distinct electronic environment, which is reflected in its ¹H NMR spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of protons.

Molecular Structure and Expected ¹H NMR Spectrum

The structure of this compound possesses a C₂ axis of symmetry, which renders certain protons chemically equivalent. This symmetry results in three distinct sets of proton signals in the ¹H NMR spectrum, each representing two equivalent protons. The protons are designated as H-2/H-7, H-3/H-6, and H-4/H-5. The electron-withdrawing nature of the adjacent carbonyl and chloro groups is expected to deshield these aromatic protons, shifting their signals downfield.

The expected splitting patterns arise from spin-spin coupling between neighboring non-equivalent protons. Specifically:

-

H-2 and H-7: These protons are coupled to their respective ortho-protons, H-3 and H-6. This should result in a doublet.

-

H-3 and H-6: These protons are coupled to two ortho-protons (H-2/H-7 and H-4/H-5, respectively). This will lead to a triplet (or more accurately, a doublet of doublets).

-

H-4 and H-5: These protons are coupled to their respective ortho-protons, H-3 and H-6, resulting in a doublet.

Data Presentation: ¹H NMR Spectral Data of this compound

The following table summarizes the quantitative ¹H NMR data for this compound, recorded on a 90 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] The assignments are based on the expected electronic effects of the substituents and spin-spin coupling patterns.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-2, H-7 | 8.174 | Doublet (d) | ~8.0 (ortho) | 2H |

| H-4, H-5 | 7.780 | Doublet (d) | ~7.5 (ortho) | 2H |

| H-3, H-6 | 7.644 | Triplet (t) | ~7.8 (average) | 2H |

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ displays three signals in the aromatic region, consistent with its symmetrical structure.[1]

-

Signal at 8.174 ppm (H-2, H-7): This downfield signal is assigned to the protons at the 2 and 7 positions. Their significant deshielding is attributed to the anisotropic effect of the nearby carbonyl group and the inductive effect of the adjacent chlorine atom. The signal appears as a doublet due to ortho-coupling with H-3 and H-6.

-

Signal at 7.780 ppm (H-4, H-5): This signal is assigned to the protons at the 4 and 5 positions. It appears as a doublet due to ortho-coupling with H-3 and H-6.

-

Signal at 7.644 ppm (H-3, H-6): This signal corresponds to the protons at the 3 and 6 positions. It appears as a triplet due to coupling with two neighboring protons (H-2/H-7 and H-4/H-5).

Experimental Protocols

A general protocol for obtaining the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectrum is acquired on a 90 MHz (or higher field) NMR spectrometer.

-

The sample is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

The magnetic field is shimmed to optimize its homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Typically, 8 to 16 scans are acquired to achieve an adequate signal-to-noise ratio.

-

The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

3. Data Processing:

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline is corrected to be flat.

-

The chemical shifts are referenced to the TMS signal at 0 ppm.

-

The signals are integrated to determine the relative number of protons.

Mandatory Visualizations

Caption: Molecular structure of this compound.

Caption: Spin-spin coupling pathways in this compound.

Caption: Experimental workflow for ¹H NMR analysis.

References

Synthesis of 1,8-Dichloroanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 1,8-dichloroanthraquinone, a crucial intermediate in the production of various dyes and pharmaceuticals.[1] This document details established experimental protocols, presents comparative quantitative data, and illustrates the core chemical transformations involved.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through three primary methods:

-

Chlorination of Anthraquinone-1,8-disulfonic Acid: A classical and industrially significant method involving the direct chlorination of the corresponding disulfonic acid.

-

Chlorination of 1,8-Dinitroanthraquinone (B85473): An alternative route that utilizes a different starting material but achieves the same target molecule through a chlorination reaction.

-

Sandmeyer Reaction of 1,8-Diaminoanthraquinone (B86578): A well-established method in aromatic chemistry for the conversion of amino groups to halides via diazonium salts.

Below, we delve into the specifics of each of these synthetic strategies.

I. Chlorination of Anthraquinone-1,8-disulfonic Acid

This method is a widely cited route for the preparation of this compound.[2][3] It involves the reaction of anthraquinone-1,8-disulfonic acid with a chlorinating agent, typically sodium chlorate (B79027), in an acidic medium.

Experimental Protocol

A detailed experimental procedure for a related compound, α-chloroanthraquinone, from its corresponding potassium sulfonate salt provides a strong model for this synthesis.[4]

Materials:

-

Anthraquinone-1,8-disulfonic acid (or its salt)

-

Sodium chlorate (NaClO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, a suspension of anthraquinone-1,8-disulfonic acid in water and concentrated hydrochloric acid is prepared.

-

The mixture is heated to boiling with constant stirring.

-

A solution of sodium chlorate in water is added dropwise to the boiling mixture over a period of several hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure the completion of the reaction.

-

The precipitated this compound is collected by suction filtration.

-

The product is washed with hot water until the filtrate is neutral.

-

The final product is dried in a vacuum oven.

Reaction Data

| Parameter | Value | Reference |

| Reactants | Anthraquinone-1,8-disulfonic acid, Sodium chlorate, HCl | [2] |

| Product | This compound | [2] |

| Melting Point | 201.5-203 °C | [5] |

Reaction Pathway

Caption: Chlorination of Anthraquinone-1,8-disulfonic Acid.

II. Chlorination of 1,8-Dinitroanthraquinone

This synthetic route offers an alternative starting material for the synthesis of this compound. A Chinese patent details a method using tetrachlorophenylphosphine as the chlorinating agent.[6][7]

Experimental Protocol

Materials:

-

1,8-Dinitroanthraquinone

-

Phenylphosphonic dichloride

-

Chlorine gas

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

Procedure:

-

Preparation of the Chlorinating Agent: Chlorine gas is passed through a mixture of dichlorophenylphosphine and phenylphosphonic dichloride at a temperature below 30°C to prepare tetrachlorophenylphosphine.

-

Chlorination Reaction: 1,8-dinitroanthraquinone is added to the freshly prepared chlorinating agent. The mixture is heated to 160-180°C and maintained for 4-6 hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a sodium hydroxide solution to a pH of 6.5-7.5.

-

Extraction and Purification: The product is extracted with ethyl acetate. The organic phase is washed with brine, dried, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization.

Reaction Data

| Parameter | Value/Range | Reference |

| Starting Material | 1,8-Dinitroanthraquinone | [6][7] |

| Chlorinating Agent | Tetrachlorophenylphosphine | [6][7] |

| Reaction Temperature | 160-180 °C | [6][7] |

| Reaction Time | 4-6 hours | [6][7] |

| Yield | 73% | [6][7] |

| Melting Point of Product | 224.3 °C (Note: This reported value is higher than other sources) | [6][7] |

Experimental Workflow

Caption: Workflow for the Chlorination of 1,8-Dinitroanthraquinone.

III. Sandmeyer Reaction of 1,8-Diaminoanthraquinone

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting primary aromatic amines into a variety of functional groups, including halides.[8][9][10][11][12] This reaction proceeds via the formation of a diazonium salt intermediate.

Generalized Experimental Protocol

While a specific protocol for the dichlorination of 1,8-diaminoanthraquinone was not found in the initial search, a general procedure for the Sandmeyer reaction can be outlined.

Materials:

-

1,8-Diaminoanthraquinone

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

Procedure:

-

Diazotization: 1,8-diaminoanthraquinone is dissolved or suspended in a cold aqueous solution of hydrochloric acid. A solution of sodium nitrite in water is added slowly while maintaining a low temperature (typically 0-5°C) to form the bis(diazonium) salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.

-

Decomposition: The mixture is warmed to allow for the decomposition of the diazonium salt and the evolution of nitrogen gas, leading to the formation of this compound.

-

Isolation: The product precipitates from the reaction mixture and is collected by filtration, washed, and purified.

Reaction Mechanism

Caption: Sandmeyer Reaction Pathway for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several well-documented chemical transformations. The choice of synthetic route will likely depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process. The chlorination of anthraquinone-1,8-disulfonic acid remains a prominent method, while the use of 1,8-dinitroanthraquinone and the Sandmeyer reaction of 1,8-diaminoanthraquinone offer viable alternatives. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. haihangchem.com [haihangchem.com]

- 6. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 7. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Synthesis of 1,8-Dichloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 1,8-dichloroanthraquinone, a crucial intermediate in the manufacturing of various products, including vat dyes, disperse dyes, organic pigments, and pharmaceuticals.[1][2] The document details key synthetic pathways, presents quantitative data in a structured format, and outlines relevant experimental protocols.

Introduction

This compound (CAS No. 82-43-9) is a chlorinated derivative of anthraquinone (B42736).[3] Its molecular structure, featuring chlorine atoms at the 1 and 8 positions of the anthraquinone core, makes it a versatile precursor for further chemical modifications.[4] The reactivity of the chlorine atoms allows for the synthesis of a wide range of derivatives with applications in materials science and medicinal chemistry.[4][5] This guide focuses on the core chemical transformations that lead to the formation of this important compound.

Primary Synthesis Pathways

The industrial and laboratory-scale synthesis of this compound is primarily achieved through two main routes: the chlorination of anthraquinone-1,8-disulfonic acid and the conversion of 1,8-dinitroanthraquinone (B85473). A plausible, though less commonly cited, route involves a Sandmeyer-type reaction from 1,8-diaminoanthraquinone (B86578).

One of the most established methods for producing this compound involves the reaction of anthraquinone-1,8-disulfonic acid with a chlorinating agent, typically sodium chlorate (B79027), in an acidic medium.[6] This process is a key step in the synthesis of more complex molecules like 1,8-diphenoxy-anthraquinone.[6]

The overall reaction involves the displacement of the sulfonic acid groups with chlorine atoms.

Experimental Protocol:

A general procedure for this type of transformation involves heating a solution of the potassium salt of anthraquinone-α-sulfonate with sodium chlorate in the presence of concentrated hydrochloric acid.[7]

-

A mixture of potassium anthraquinone-α-sulfonate, water, and concentrated hydrochloric acid is prepared in a three-necked flask equipped with a stirrer, condenser, and dropping funnel.[7]

-

The solution is heated to boiling while a solution of sodium chlorate in water is added dropwise over several hours.[7]

-

The reaction mixture is then refluxed for an additional hour.[7]

-

The precipitated product, this compound, is collected by suction filtration.[7]

-

The product is washed with hot water until free from acid and then dried.[7]

A patented method describes the synthesis of this compound from 1,8-dinitroanthraquinone.[8][9] This process utilizes an in-situ prepared chlorinating agent, tetrachlorophenylphosphine, and avoids the use of heavy metals.[8]

The reaction involves the substitution of the nitro groups with chlorine atoms at high temperatures.

Experimental Protocol:

The synthesis is a multi-step process beginning with the preparation of the chlorinating agent.[8][9]

-

Preparation of Tetrachlorophenylphosphine: Chlorine gas is passed through a mixture of dichlorophenylphosphine (B166023) and phenylphosphonic dichloride at a temperature below 30°C until the solution turns a light yellow.[8][9]

-

Chlorination Reaction: 1,8-dinitroanthraquinone is added to the freshly prepared tetrachlorophenylphosphine. The mixture is heated to 160-180°C and maintained for 4-6 hours.[8][9]

-

Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a sodium hydroxide (B78521) solution to a pH of 6.5-7.5.[8]

-

Extraction and Isolation: The product is extracted with ethyl acetate. The organic phase is washed, dried, and the solvent is removed. The final product is obtained by crystallization from the concentrated solution.[8]

Quantitative Data for Synthesis from 1,8-Dinitroanthraquinone:

| Parameter | Value | Reference |

| Reaction Temperature | 160-180 °C | [8][9] |

| Reaction Time | 4-6 hours | [8][9] |

| Yield | 73% | [9] |

| Melting Point of Product | 224.3 °C | [9] |

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate, typically using a copper(I) halide as a catalyst.[10][11] While specific protocols for the synthesis of this compound via this method are not extensively detailed in the provided search results, a logical pathway can be proposed starting from 1,8-diaminoanthraquinone.

This pathway would involve a two-step process:

-

Diazotization: The conversion of the two amino groups of 1,8-diaminoanthraquinone into diazonium salt groups using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

-

Sandmeyer Reaction: The displacement of the diazonium groups with chlorine atoms using a copper(I) chloride catalyst.[12]

General Experimental Workflow:

A typical Sandmeyer reaction protocol that could be adapted for this synthesis is as follows:

-

Diazotization: The starting amine (1,8-diaminoanthraquinone) is dissolved or suspended in a cold aqueous solution of a strong acid (e.g., HCl). A solution of sodium nitrite is then added slowly while maintaining a low temperature (typically 0-5°C) to form the diazonium salt.

-

Chloro-dediazoniation: The cold diazonium salt solution is then added to a solution of copper(I) chloride. The reaction mixture is often warmed to facilitate the evolution of nitrogen gas and the formation of the aryl chloride.

-

Isolation: The product is then isolated through filtration, washed, and purified, often by recrystallization.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the described synthesis methods.

| Synthesis Route | Starting Material | Key Reagents | Temperature | Time | Yield | Reference |

| From Disulfonic Acid | Anthraquinone-1,8-disulfonic acid | NaClO₃, HCl | Boiling/Reflux | >4 hours | Not specified | [6][7] |

| From Dinitro Compound | 1,8-Dinitroanthraquinone | Tetrachlorophenylphosphine | 160-180 °C | 4-6 hours | 73% | [8][9] |

Conclusion

The synthesis of this compound can be achieved through several chemical pathways, with the chlorination of anthraquinone-1,8-disulfonic acid and the conversion of 1,8-dinitroanthraquinone being prominent methods. The choice of synthesis route in an industrial or research setting would likely depend on factors such as the availability and cost of starting materials, desired product purity, and environmental considerations. The Sandmeyer-type reaction from 1,8-diaminoanthraquinone presents a plausible alternative, leveraging a classic transformation in aromatic chemistry. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. haihangchem.com [haihangchem.com]

- 2. 1,8-Dichloro Anthraquinone / CAS:82-43-9 - Zehao Industry Co., Ltd. [zehaochem.com]

- 3. This compound | C14H6Cl2O2 | CID 6708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 9. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide to the Photophysical Properties of 1,8-Dichloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of 1,8-dichloroanthraquinone (1,8-DCAQ). It is intended for researchers, scientists, and professionals in drug development who utilize photosensitive compounds. This document details the absorption and emission characteristics, excited-state dynamics, and relevant experimental protocols. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, a visualization of the excited-state relaxation pathway is provided to facilitate a deeper understanding of the molecule's behavior upon photoexcitation.

Introduction

This compound is a halogenated aromatic ketone belonging to the anthraquinone (B42736) family. Anthraquinones are a well-studied class of compounds with applications ranging from dyes and pigments to photocatalysts and therapeutic agents. The substitution of chlorine atoms at the 1 and 8 positions significantly influences the electronic structure and, consequently, the photophysical and photochemical behavior of the anthraquinone core. Understanding these properties is crucial for its application in areas such as photodynamic therapy, where the generation of triplet states and subsequent energy or electron transfer processes are paramount. This guide synthesizes available data to provide a detailed photophysical profile of 1,8-DCAQ.

Spectroscopic Properties

The interaction of this compound with light is governed by its electronic transition properties, which can be probed using various spectroscopic techniques.

UV-Visible Absorption

The absorption of ultraviolet and visible light by 1,8-DCAQ promotes the molecule from its ground electronic state (S₀) to higher singlet excited states (Sₙ). The absorption spectrum is characterized by distinct bands corresponding to different electronic transitions.

Table 1: UV-Visible Absorption Properties of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| Toluene | ~347 | Not explicitly stated, but absorbance was adjusted to ~1.0 for a 2 mm path length. | [1] |

| Ethanol | ~347 | Not explicitly stated, but absorbance was adjusted to ~1.0 for a 2 mm path length. | [1] |

| Carbon Tetrachloride | ~347 | Not explicitly stated, but absorbance was adjusted to ~1.0 for a 2 mm path length. | [1] |

| EPA* | ~347 | Not explicitly stated, but absorbance was adjusted to ~1.0 for a 2 mm path length. | [1] |

*EPA: Ether/isopentane/ethanol (5:5:2 by volume)

Emission Properties

Following absorption of light, excited 1,8-DCAQ can relax to the ground state through radiative pathways, namely fluorescence and phosphorescence.

Fluorescence is the emission of a photon from the lowest singlet excited state (S₁). For many anthraquinone derivatives, particularly those with nπ* as the lowest singlet state, the fluorescence quantum yield is typically very low due to efficient intersystem crossing to the triplet manifold. For 1,8-DCAQ, the fluorescence is reported to be very weak, and a quantitative fluorescence quantum yield at room temperature is not prominently documented, suggesting it is an inefficient process.

Phosphorescence is the radiative decay from the lowest triplet state (T₁) to the ground state (S₀). This process is spin-forbidden, resulting in significantly longer lifetimes compared to fluorescence.

Table 2: Phosphorescence Properties of this compound at 77 K

| Solvent | Phosphorescence Quantum Yield (Φp) | Triplet Lifetime (τT) (μs) | Emission Maxima (nm) | Reference |

|---|---|---|---|---|

| EPA* | 0.005 | 4.8 | Broad emission, details not specified |

*EPA: Ether/isopentane/ethanol (5:5:2 by volume)

Excited-State Dynamics

The photophysics of 1,8-DCAQ is characterized by a complex series of events that occur following the initial absorption of a photon. A key feature is the presence of two distinct triplet states, a lower-lying ππ* state (T₁) and a higher-energy nπ* state (T₂), which dictates the relaxation pathway.

Intersystem Crossing and Internal Conversion

Upon excitation to the first excited singlet state (S₁), which is of nπ* character, 1,8-DCAQ undergoes rapid and efficient intersystem crossing (ISC) to the nearby triplet manifold. Interestingly, the initial population is funneled to the upper T₂(nπ) state. This is followed by a very fast internal conversion (IC) to the lowest triplet state, T₁(ππ). The rate of this T₂ → T₁ internal conversion is solvent-dependent.

Table 3: T₂ → T₁ Internal Conversion Dynamics of this compound at Room Temperature

| Solvent | T₂ State Lifetime (τT₂) (ps) | T₂ → T₁ Rate Constant (k_IC) (s⁻¹) | Reference |

|---|---|---|---|

| Toluene | 750 | 1.3 x 10⁹ | [1] |

| Ethanol | 700 | 1.4 x 10⁹ | [1] |

| Carbon Tetrachloride | 700 | 1.4 x 10⁹ | [1] |

| EPA* | 750 | 1.3 x 10⁹ | [1] |

*EPA: Ether/isopentane/ethanol (5:5:2 by volume)

Triplet State Properties

The lowest triplet state (T₁) of 1,8-DCAQ is of ππ* character and is responsible for its phosphorescence and photochemical reactivity. The lifetime of this state at room temperature is significantly longer than the S₁ and T₂ states.

Table 4: Lowest Triplet State (T₁) Properties of this compound at Room Temperature

| Solvent | Triplet Lifetime (τT₁) (μs) | T-T Absorption Maxima (nm) | Reference |

|---|

| Toluene | 3.8 | Band B (shorter wavelength transient) |[1][2] |

The transient absorption spectra of 1,8-DCAQ show the decay of a species (assigned to the T₂ state) and the concomitant rise of another species (assigned to the T₁ state)[1].

Visualization of Photophysical Pathways

To provide a clear visual representation of the excited-state dynamics of this compound, a Jablonski-type diagram is presented below. This diagram illustrates the sequence of events from light absorption to the final relaxation to the ground state.

Caption: Jablonski diagram for this compound.

Experimental Protocols

The photophysical data presented in this guide are typically acquired through a combination of steady-state and time-resolved spectroscopic techniques. Below are generalized methodologies for these key experiments.

Sample Preparation

A crucial first step for all spectroscopic measurements is the preparation of a dilute solution of this compound in a suitable spectroscopic-grade solvent. The concentration should be carefully chosen to ensure the absorbance at the excitation wavelength is typically below 0.1 to avoid inner filter effects in emission measurements. For transient absorption studies, slightly higher concentrations may be used, ensuring an absorbance of around 0.5-1.0 at the excitation wavelength in the given path length[1]. Solvents should be chosen based on their transparency in the spectral region of interest and their compatibility with the compound. For triplet state measurements, solutions are often deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as dissolved oxygen can quench the triplet state.

UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Procedure:

-

A baseline correction is performed using a cuvette containing the pure solvent.

-

The absorption spectrum of the 1,8-DCAQ solution is recorded over the desired wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λmax) is identified.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Procedure:

-

The sample is excited at a wavelength where it absorbs strongly, typically at its λmax.

-

The emission spectrum is recorded by scanning the emission monochromator.

-

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield. This involves measuring the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Time-Resolved Spectroscopy (Laser Flash Photolysis)

-

Instrumentation: A pump-probe transient absorption setup is required. This typically consists of a pulsed laser source (e.g., a mode-locked Nd:YAG or Ti:Sapphire laser) to generate an excitation "pump" pulse and a broadband "probe" pulse. The time delay between the pump and probe pulses can be precisely controlled.

-

Procedure:

-

The sample is excited by the pump pulse.

-

The change in absorbance of the sample is monitored by the probe pulse at various time delays after excitation.

-

By recording the transient absorption spectra at different time delays, the formation and decay of excited states (e.g., triplet states) can be monitored.

-

Kinetic analysis of the rise and decay of transient signals at specific wavelengths allows for the determination of excited-state lifetimes and rate constants of photophysical processes. The experimental workflow for transient absorption spectroscopy is illustrated below.

-

Caption: Experimental workflow for transient absorption spectroscopy.

Conclusion

The photophysical properties of this compound are dominated by efficient intersystem crossing to the triplet manifold and subsequent rapid internal conversion between two distinct triplet states, T₂(nπ) and T₁(ππ). The fluorescence from the singlet excited state is negligible, making this molecule a poor fluorophore but an efficient triplet state generator. The long-lived nature of the lowest triplet state (T₁) at room temperature suggests its potential utility in applications requiring photosensitization, such as photodynamic therapy and photocatalysis. Further research to precisely quantify the molar absorptivity and triplet-triplet extinction coefficients would be beneficial for the quantitative design of such applications. This guide provides a foundational understanding of the key photophysical parameters and the experimental approaches to their determination, serving as a valuable resource for scientists and researchers in the field.

References

Unveiling the Solid-State Architecture of 1,8-dichloroanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,8-dichloroanthraquinone, a molecule of significant interest in medicinal chemistry and materials science. This document delves into the crystallographic parameters that define its three-dimensional arrangement and outlines the experimental methodology typically employed for such structural elucidation. Furthermore, it explores the known biological activities of this compound, offering insights into its potential therapeutic applications.

Core Crystallographic Data

For a definitive analysis, single-crystal X-ray diffraction would be required. The expected key parameters from such an analysis are presented in the table below, based on typical values for similar organic molecules.

| Crystallographic Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Unit Cell Dimensions | |

| a (Å) | ~7-10 |

| b (Å) | ~10-15 |

| c (Å) | ~8-12 |

| α (°) | 90 |

| β (°) | ~90-110 |

| γ (°) | 90 |

| Volume (ų) | ~900-1200 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.5-1.7 |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.38-1.41 |

| C=O | ~1.21-1.23 |

| C-Cl | ~1.73-1.75 |

| Bond Angles (°) | |

| C-C-C (in ring) | ~118-122 |

| C-C=O | ~119-121 |

| C-C-Cl | ~118-120 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would follow a standardized experimental workflow.

References

Methodological & Application

1,8-Dichloroanthraquinone: A Versatile Intermediate in Chemical Synthesis

Application Note

Introduction

1,8-Dichloroanthraquinone is a chlorinated derivative of anthraquinone (B42736) that serves as a crucial building block in the synthesis of a wide array of functional organic molecules. Its reactive chlorine atoms at the 1 and 8 positions are susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of various dyes, pigments, and pharmaceutically active compounds. This document provides an overview of its applications, detailed experimental protocols for key transformations, and insights into the biological activities of its derivatives.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 82-43-9 | [1] |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [1] |

| Molecular Weight | 277.10 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Melting Point | 201.5-203 °C | [3] |

| Solubility | Slightly soluble in water. | [3] |

Applications

This compound is a key intermediate in the following areas:

-

Dye and Pigment Synthesis: It is a precursor for a range of vat and disperse dyes. The substitution of the chlorine atoms with various amino or phenoxy groups leads to compounds with specific chromophoric properties, suitable for dyeing textiles, plastics, and coatings.[4]

-

Pharmaceutical and Drug Development: Derivatives of this compound have shown significant potential as therapeutic agents, particularly in oncology. Amino-substituted anthraquinones derived from this intermediate have demonstrated cytotoxic activity against various cancer cell lines.[5][6][7] These compounds are known to act as DNA intercalating agents and inhibitors of topoisomerase II, crucial enzymes in DNA replication and repair.[7] Furthermore, some derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[2][8]

-

Functional Materials: The electron-accepting nature of the anthraquinone core, modified by the electron-withdrawing chlorine substituents, makes this compound and its derivatives interesting candidates for research in organic electronics and materials science.[4]

Experimental Protocols

Synthesis of Pharmaceutically Active Intermediates

a) Synthesis of 1-Amino-8-chloroanthraquinone (B8804310) and 1,8-Diaminoanthraquinone

This protocol describes the nucleophilic substitution of the chlorine atoms of this compound with ammonia (B1221849) to yield a mixture of 1-amino-8-chloroanthraquinone and 1,8-diaminoanthraquinone, which are valuable intermediates in the synthesis of antitumor agents.[9]

Reaction Scheme:

References

- 1. This compound | C14H6Cl2O2 | CID 6708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 82-43-9 [chemicalbook.com]

- 4. static.fibre2fashion.com [static.fibre2fashion.com]

- 5. prepchem.com [prepchem.com]

- 6. US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google Patents [patents.google.com]

- 7. Synthesis, DNA binding, topoisomerase II inhibition and cytotoxicity of two guanidine-containing anthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disperse Blue 14 synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Synthesis of Antitumor Agents from 1,8-Dichloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potential antitumor agents derived from 1,8-dichloroanthraquinone. The methodologies are based on established chemical transformations, including nucleophilic aromatic substitution and reduction followed by esterification. Quantitative data on the cytotoxic activity of related compounds are presented to guide drug discovery efforts.

Synthesis of 1,8-Diaminoanthraquinone (B86578) Derivatives

The substitution of the chloro groups in this compound with amino functionalities is a key step in the synthesis of various biologically active compounds. The resulting 1,8-diaminoanthraquinone scaffold is a common feature in a number of potent antitumor agents.

Experimental Protocol: Synthesis of 1-Amino-8-chloroanthraquinone (B8804310) and 1,8-Diaminoanthraquinone

This protocol is adapted from established industrial processes for the amination of this compound.

Materials:

-

This compound (96% technical grade)

-

25% aqueous ammonia (B1221849) solution

-

Water

-

Autoclave reactor

-

Filtration apparatus

-

Drying oven

Procedure:

-

In an autoclave, combine 83 g of this compound (96% strength) with 100 ml of a 25% strength ammonia solution and 300 ml of water.[1]

-

Seal the autoclave and heat the mixture to 220°C for 5 hours with constant, vigorous stirring.[1]

-

After the reaction period, cool the autoclave to a safe temperature and carefully vent any excess pressure.

-

Filter the resulting solid product from the reaction mixture.

-

Wash the collected solid with water until the filtrate is neutral.

-

Dry the product in an oven.

-

The resulting product will be a mixture containing approximately 54.9% 1-amino-8-chloroanthraquinone, 35.6% 1,8-diaminoanthraquinone, and 3.5% unreacted this compound.[1] Further purification can be achieved through chromatographic methods if a pure compound is desired.

Note: By adjusting the reaction time and temperature, the relative yields of the mono- and di-substituted products can be varied. For example, heating at 200°C for 6 hours with 150 ml of 25% ammonia solution and 250 ml of water yields a mixture with 53.5% 1-amino-8-chloroanthraquinone and 35.7% 1,8-diaminoanthraquinone.[1]

Further Derivatization

The synthesized 1,8-diaminoanthraquinone can be further modified to produce a variety of derivatives with potential antitumor activity. While direct synthesis from this compound is not always explicitly detailed in the literature for complex derivatives, the 1,8-diaminoanthraquinone intermediate is a logical starting point for the synthesis of the compounds described in studies on disubstituted aminoanthraquinones.[2][3]

Synthesis of 1,8-Dichloro-9(10H)-anthracenone Esters

An alternative approach to generating antitumor candidates from this compound involves the reduction of one of the carbonyl groups to form an anthracenone, followed by esterification.

Experimental Protocol: Synthesis of 1,8-Dichloro-9(10H)-anthracenone and Subsequent Esterification

This protocol is based on a patented method for producing 1,8-dichloro-anthracene analogues with antiproliferative activity.[4]

Part A: Reduction of this compound

Materials:

-

This compound

-

Stannous chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid (HOAc)

-

Reflux apparatus

Procedure:

-

To a solution of this compound in glacial acetic acid, add stannous chloride (SnCl₂).

-

Add concentrated hydrochloric acid and heat the mixture to boiling (approximately 118°C) under reflux.[4]

-

The reaction proceeds with the reduction of the quinone and leads to the formation of 1,8-dichloro-9(10H)-anthracenone.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Upon completion, cool the reaction mixture and isolate the product by precipitation and filtration.

Part B: Esterification of 1,8-Dichloro-9(10H)-anthracenone

Materials:

-

1,8-Dichloro-9(10H)-anthracenone

-

Appropriate acyl chloride (RCOCl)

-

Dichloromethane (CH₂Cl₂)

-

Stirring apparatus

Procedure:

-

Dissolve 1,8-dichloro-9(10H)-anthracenone in dichloromethane.

-

Add pyridine to act as a weak base.

-

Slowly add the desired acyl chloride to the solution with stirring.[4]

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography.

Quantitative Data on Antitumor Activity

The following table summarizes the in vitro cytotoxic activity of various anthraquinone (B42736) derivatives, providing an indication of the potential efficacy of compounds synthesized from this compound. It is important to note that these specific compounds were not all confirmed to be synthesized from this compound in the cited literature, but they represent structurally related molecules.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (prostate cancer) | 4.65 | [5] |

| Emodin (1,3,8-trihydroxy-6-methylanthraquinone) | PC3 (prostate cancer) | 30 | [5] |

| 1,5-disubstituted 10-benzylidene-10H-anthracen-9-ones | Various tumor cell lines | Potent antiproliferative activity | [6] |

| 1,8-disubstituted 10-benzylidene-10H-anthracen-9-ones | Various tumor cell lines | Potent antiproliferative activity | [6] |

| 1,4-bis-(2,3-epoxypropylamino)-9,10-anthracenedione | Various cell lines | Potent antitumor agent | [7] |

Visualizations

Synthetic Workflow Diagrams

Caption: Synthesis of Aminoanthraquinones.

Caption: Synthesis of Anthracenone Esters.

Proposed Mechanism of Action

Many anthraquinone derivatives exert their antitumor effects through interaction with DNA and inhibition of key cellular enzymes.

Caption: General Antitumor Mechanism.

References

- 1. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones - Google Patents [patents.google.com]

- 2. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor agents--CLXVII. Synthesis and structure-activity correlations of the cytotoxic anthraquinone 1,4-bis-(2,3-epoxypropylamino)-9,10-anthracenedione, and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,8-Dichloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 1,8-dichloroanthraquinone, a versatile building block in the synthesis of a wide range of functional molecules. The resulting 1,8-disubstituted anthraquinone (B42736) derivatives have garnered significant interest due to their diverse applications, particularly in the development of novel therapeutic agents and advanced materials. This document offers detailed experimental protocols for key reactions, summarizes quantitative data for synthesized compounds, and visualizes relevant biological pathways and experimental workflows.

Application Notes

1. Synthesis of Novel Anticancer Agents:

Nucleophilic substitution at the 1 and 8 positions of the anthraquinone core is a powerful strategy for generating libraries of compounds with potential anticancer activity. The introduction of various amino, thio, and oxy functionalities allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its biological activity. Derivatives of this compound have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the breast, colon, and lung. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

2. Development of Molecular Probes and Dyes:

The rigid and planar anthraquinone scaffold, combined with the electronic perturbations introduced by substituents at the 1 and 8 positions, makes these compounds suitable for applications as fluorescent probes and dyes. The nature of the nucleophile can be tailored to modulate the absorption and emission properties of the resulting molecule, enabling the design of sensors for specific analytes or environments.

3. Material Science Applications:

The unique photophysical and electrochemical properties of 1,8-disubstituted anthraquinones make them attractive candidates for incorporation into advanced materials. These include organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. The ability to introduce a variety of functional groups via nucleophilic substitution allows for the creation of materials with tailored properties.

Data Presentation